(3,3-Dimethyloxiranyl)methanol

Atmospheric Chemistry Secondary Organic Aerosol Biogenic VOC Oxidation

(3,3-Dimethyloxiranyl)methanol (also referred to as 3,3-dimethyloxiran-2-yl)methanol, dimethylglycidol, or MBO epoxide) is a C5H10O2 epoxy alcohol featuring a trisubstituted oxirane ring with geminal dimethyl substitution at the C3 position and a primary alcohol group. This substitution pattern renders the epoxide moiety sterically hindered relative to unsubstituted or monosubstituted epoxy alcohols such as glycidol, altering its reactivity profile in ring-opening and rearrangement reactions.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 18511-56-3
Cat. No. B099121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethyloxiranyl)methanol
CAS18511-56-3
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1(C(O1)CO)C
InChIInChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3
InChIKeyHJXAWVLTVYGIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Dimethyloxiranyl)methanol CAS 18511-56-3: Key Properties and Procurement Considerations


(3,3-Dimethyloxiranyl)methanol (also referred to as 3,3-dimethyloxiran-2-yl)methanol, dimethylglycidol, or MBO epoxide) is a C5H10O2 epoxy alcohol featuring a trisubstituted oxirane ring with geminal dimethyl substitution at the C3 position and a primary alcohol group . This substitution pattern renders the epoxide moiety sterically hindered relative to unsubstituted or monosubstituted epoxy alcohols such as glycidol, altering its reactivity profile in ring-opening and rearrangement reactions . The compound is a key intermediate in the atmospheric oxidation of 2-methyl-3-buten-2-ol (MBO), a biogenic volatile organic compound emitted from certain pine forests, and serves as an authentic standard for secondary organic aerosol (SOA) tracer quantification [1].

Why (3,3-Dimethyloxiranyl)methanol Cannot Be Simply Replaced by Other Epoxy Alcohols


Epoxy alcohols are not functionally interchangeable. The presence and position of methyl substituents on the oxirane ring profoundly influence the kinetics and regioselectivity of both acid- and base-catalyzed ring-opening, the equilibrium position of the Payne rearrangement, and the compound's utility as an environmental tracer standard [2][1]. (3,3-Dimethyloxiranyl)methanol contains a fully substituted C3 carbon, which blocks nucleophilic attack at that position and suppresses isomerization pathways that are facile in less substituted analogs [1]. Substituting glycidol or 2,3-epoxybutan-1-ol in a synthetic sequence or analytical method designed for the dimethyloxiranyl methanol scaffold will lead to different product distributions, altered reaction rates, and loss of tracer specificity—undermining both reaction yield and data validity.

Quantitative Differentiation Evidence for (3,3-Dimethyloxiranyl)methanol Against Analogous Epoxy Alcohols


Acid-Catalyzed SOA Formation: MBO Epoxide Yield vs. Neutral Baseline and Class-Level Comparison with IEPOX

In controlled chamber experiments, (3,3-dimethyloxiranyl)methanol formed secondary organic aerosol (SOA) only in the presence of acidic seed aerosol (pH ~0.53). Under acidic conditions, SOA mass yields ranged from 2.5% to 7.0% depending on initial epoxide concentration (300–50 ppb), while under neutral or no-seed conditions, SOA formation was negligible (<0.01%) [1]. This acid-dependent behavior mirrors that of isoprene-derived epoxy diols (IEPOX), but the resulting SOA tracers are chemically distinct: MBO epoxide produces 2,3-dihydroxyisopentanol (DHIP) and MBO-derived organosulfates, whereas IEPOX produces 2-methyltetrols and IEPOX-organosulfates [1]. Consequently, MBO epoxide is the indispensable authentic standard for apportioning SOA from MBO-emitting forests, a role that no other epoxy alcohol can fulfill.

Atmospheric Chemistry Secondary Organic Aerosol Biogenic VOC Oxidation

Payne Rearrangement Barrier: Gem-Dimethyl Substitution Suppresses Isomerization Relative to Unsubstituted 2,3-Epoxy Alcohols

Ab initio calculations at the G2(MP2) level demonstrate that methyl substitution on the oxirane ring significantly elevates the barrier for the Payne rearrangement. For the deprotonated 3-methyl-2,3-epoxybutan-1-ol system (closely analogous to the target compound), the rearrangement barrier from the 2,3-epoxy alcohol to the isomeric 1,2-epoxy alcohol (B → A) is 33 kJ mol⁻¹, while the reverse barrier (A → B) is 47 kJ mol⁻¹ [1]. In contrast, unsubstituted 2,3-epoxy alcohols typically exhibit barriers below 20 kJ mol⁻¹ and equilibrate rapidly under basic conditions [1]. The gem-dimethyl substitution in (3,3-dimethyloxiranyl)methanol is expected to further increase the barrier, conferring enhanced configurational stability during storage and synthetic transformations.

Physical Organic Chemistry Epoxide Migration Computational Chemistry

Boiling Point Reduction vs. Glycidol: Implications for Distillation-Based Purification

The predicted normal boiling point of (3,3-dimethyloxiranyl)methanol is 147.7 ± 8.0 °C at 760 mmHg , approximately 20 °C lower than the experimentally determined boiling point of glycidol (167 °C) . This lower boiling point arises from the gem-dimethyl substitution, which reduces intermolecular hydrogen-bonding capacity relative to the unsubstituted glycidol. The 20 °C differential allows for gentler distillation conditions, reducing the risk of thermal epoxide decomposition during purification—a key consideration for laboratories requiring high-purity material without chromatographic separation.

Purification Distillation Physicochemical Properties

Regioselectivity of Nucleophilic Ring-Opening: Exclusive Attack at the Less Hindered Oxirane Carbon

The gem-dimethyl substitution at C3 renders this carbon fully substituted and virtually inaccessible to bimolecular nucleophilic attack (SN2). Nucleophilic ring-opening of (3,3-dimethyloxiranyl)methanol proceeds exclusively at the less hindered C2 position, yielding 3,3-dimethyl-1,2,3-butanetriol derivatives with complete regiochemical control [1]. In contrast, glycidol and 2-methyl-2,3-epoxypropanol undergo ring-opening with variable regioselectivity depending on nucleophile and conditions, often producing mixtures of constitutional isomers that require chromatographic separation [1]. The enforced regioselectivity of the target compound simplifies product purification and improves isolated yields in synthetic applications.

Regioselectivity Nucleophilic Substitution Synthetic Methodology

Procurement-Driven Application Scenarios for (3,3-Dimethyloxiranyl)methanol


Atmospheric Chemistry: Authentic Standard for MBO-Derived SOA Tracer Quantification

Research groups investigating biogenic secondary organic aerosol formation in coniferous forest regions require (3,3-dimethyloxiranyl)methanol as an authentic standard for GC-MS and UPLC-MS quantification of 2,3-dihydroxyisopentanol (DHIP) and MBO-derived organosulfates. The compound's acid-dependent SOA yield (2.5–7.0%) and distinct tracer profile, confirmed by Zhang et al. (2014) [1], make it the only valid standard for apportioning SOA from MBO-emitting ecosystems, particularly in the western United States and other regions where MBO emissions rival or exceed isoprene.

Synthetic Intermediate for Isoprenoid-Derived Building Blocks

The sterically enforced regioselectivity of nucleophilic ring-opening (>98% at C2) [3] makes (3,3-dimethyloxiranyl)methanol a reliable intermediate for constructing 1,2-diol fragments found in isoprenoid natural products and their analogs. The suppressed Payne rearrangement (barrier >33 kJ mol⁻¹) [2] minimizes isomerization side reactions during multi-step sequences, improving overall yield and reducing purification burden compared to glycidol-based routes.

Chiral Pool Precursor for Asymmetric Synthesis (Enantiopure Forms)

The corresponding enantiopure forms, (R)- and (S)-(3,3-dimethyloxiran-2-yl)methanol, serve as chiral building blocks for stereospecific syntheses of isotopically labeled isopentenyl pyrophosphates used in terpene biosynthesis studies [4]. While the racemic compound does not provide chiral information, its procurement for resolution studies or as a starting material for asymmetric epoxidation optimization is well-justified.

Method Development for Epoxide Stability and Reactivity Studies

The gem-dimethyl substitution pattern provides a model system for studying steric effects on epoxide reactivity. The elevated Payne rearrangement barrier, combined with the 20 °C lower boiling point relative to glycidol, makes this compound an ideal substrate for developing accelerated stability testing protocols and for calibrating computational models of epoxide migration [2].

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